molecular formula C11H12N2O3 B8725395 2-Piperidinone, 5-nitro-6-phenyl-, trans-

2-Piperidinone, 5-nitro-6-phenyl-, trans-

Cat. No.: B8725395
M. Wt: 220.22 g/mol
InChI Key: GAGVVGLUMJMUDP-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperidinone, 5-nitro-6-phenyl-, trans- is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Piperidinone, 5-nitro-6-phenyl-, trans- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Piperidinone, 5-nitro-6-phenyl-, trans- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

(5R,6S)-5-nitro-6-phenylpiperidin-2-one

InChI

InChI=1S/C11H12N2O3/c14-10-7-6-9(13(15)16)11(12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,14)/t9-,11+/m1/s1

InChI Key

GAGVVGLUMJMUDP-KOLCDFICSA-N

Isomeric SMILES

C1CC(=O)N[C@H]([C@@H]1[N+](=O)[O-])C2=CC=CC=C2

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of methyl 4-nitrobutyrate (23g) and benzaldehyde (16ml) in acetic acid (39ml) containing ammonium acetate (12.12g) was heated at reflux under nitrogen for 2h. The reaction mixture was cooled to 5° C., whereby a pale-yellow solid crystallised. This was isolated by filtration, then dissolved in dichloromethane, washed cautiously with saturated aqueous sodium bicarbonate solution (2×), then dried (MgSO4) and concentrated to leave a yellow solid. Recrystallisation from ethyl acetate provided 5-nitro-2-oxo-6-phenylpiperidine (12.5g) as a crystalline, white solid. 1H NMR (CDCl3) δ7.46-7.26 (m), 6.0 (br s), 5.24 (dd, J=1.4, 7.0Hz), 4.70 (m), 2.70-2.50 (m), 2.38-2.24 (m).
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0 (± 1) mol
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16 mL
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12.12 g
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39 mL
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Synthesis routes and methods II

Procedure details

A solution of methyl-4-nitrobutyrate (23 g, 0.156 mol) and benzaldehyde (16 ml, 0.156 mol) in acetic acid (39 ml) containing ammonium acetate (12.12 g, 0.156 mol) was heated at reflux under nitrogen for 2 h. The reaction mixture was cooled to 5° C., whereby a pale-yellow solid crystallised. This was isolated by filtration, then dissolved in dichloromethane, washed cautiously with saturated aqueous sodium bicarbonate solution (2×), then dried (MgSO4) and concentrated to leave a yellow solid. Recrystallisation from ethyl acetate provided 5-nitro-2-oxo-6-phenylpiperidine as a crystalline, white solid. 1H NMR (CDCl3) δ7.46-7.26 (m), 6.0 (br s), 5.24 (dd, J=1.4, 7.0 Hz), 4.70 (m), 2.70-2.50 (m), 2.38-2.24 (m).
Quantity
23 g
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reactant
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16 mL
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reactant
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12.12 g
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reactant
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39 mL
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solvent
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0 (± 1) mol
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